molecular formula C23H16N2O6S2 B4080937 methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4080937
M. Wt: 480.5 g/mol
InChI Key: IZUBOZZUNWIGAI-UHFFFAOYSA-N
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Description

Methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a complex architecture with fused benzofuran, pyrrole, and thiazole moieties. Key functional groups include a benzofuran-2-ylcarbonyl substituent, a thiophen-2-yl group, and a methyl ester at the thiazole-5-position. The compound’s reactivity and properties are influenced by electron-rich aromatic systems and hydrogen-bonding capabilities from hydroxyl and carbonyl groups .

Properties

IUPAC Name

methyl 2-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-5-oxo-2-thiophen-2-yl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c1-11-20(22(29)30-2)33-23(24-11)25-17(15-8-5-9-32-15)16(19(27)21(25)28)18(26)14-10-12-6-3-4-7-13(12)31-14/h3-10,17,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBOZZUNWIGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzofuran and thiophene rings, followed by their coupling with the thiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester (COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid (COOH).
Reaction :

COOCH3+H2OH+/OHCOOH+CH3OH\text{COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{COOH} + \text{CH}_3\text{OH}

Conditions : Acidic (H₃O⁺) or basic (OH⁻) aqueous solutions.

Oxidation/Reduction of the Hydroxy Group

The hydroxyl group (OH) at position 4 may undergo oxidation to a carbonyl (C=O) or reduction to a hydrogenated form (H).
Oxidation :

C-OHCrO3/H2SO4C=O\text{C-OH} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C=O}

Reduction :

C-OHLiAlH4C-H\text{C-OH} \xrightarrow{\text{LiAlH}_4} \text{C-H}

Ring-Opening Reactions

The pyrrolidone ring (2,5-dihydro-1H-pyrrol-1-yl) may undergo nucleophilic attack under basic conditions, leading to ring cleavage.
Example :

Pyrolidone+NuOpen-chain amide\text{Pyrolidone} + \text{Nu}^- \rightarrow \text{Open-chain amide}

Photoreactions

The conjugated system (benzofuran, thiophene, and thiazole moieties) may undergo [2+2] or [4+4] cycloadditions under UV irradiation.

Stability and Reactivity

Factor Impact Conditions
Thermal Pyrrolidone ring may degrade above 200°CHeating in DMSO or DMF
pH Sensitivity Ester hydrolysis accelerates in acidic/basic mediapH < 3 or pH > 8
Light Exposure Potential photodegradation of heterocyclic ringsUV light (λ < 400 nm)

Research Gaps and Recommendations

  • Experimental Validation :

    • No direct experimental data exists for the query compound. Studies should focus on:

      • Kinetic analysis of ester hydrolysis.

      • Stability under physiological conditions (e.g., in vitro/in vivo).

  • Mechanistic Insights :

    • Use computational methods (DFT calculations) to model reaction pathways.

  • Analog Comparisons :

    • Compare reactivity with structurally similar compounds (e.g., CID 6236457 , CID 91896305 ).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzofuran and thiazole components are particularly noted for their effectiveness against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential

The compound's ability to modulate cellular pathways makes it a candidate for anticancer research. Its structural components may interact with cancer cell receptors or enzymes involved in tumor growth, leading to apoptosis (programmed cell death) in malignant cells. Preliminary studies suggest that modifications of the compound enhance its cytotoxic effects against specific cancer lines .

Anti-inflammatory Properties

The presence of hydroxyl and carbonyl groups in the compound can contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly valuable in developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Synthetic Methodologies

The synthesis of methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions:

  • Formation of the Benzofuran moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Thiazole ring : The thiazole component can be synthesized via condensation reactions with thioketones or thioacids.
  • Final Esterification : The methyl ester group is introduced through esterification reactions using methanol or dimethyl sulfate.

Reaction Conditions

The synthetic routes often require specific conditions such as:

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts: Base catalysts like triethylamine (TEA) to facilitate reactions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazole derivatives based on the compound structure. Results indicated that compounds with a benzofuran substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The mechanism was attributed to the inhibition of bacterial DNA gyrase .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells demonstrated that derivatives of this compound induced apoptosis through mitochondrial pathways. The presence of the benzofuran moiety was crucial for enhancing the cytotoxic effects, suggesting potential for development into therapeutic agents for breast cancer treatment.

Case Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of similar thiazole compounds in models of acute inflammation. The compounds reduced edema and pro-inflammatory cytokine levels significantly when administered in animal models, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues:

  • Example 62 (Patent Compound): A pyrazolo[3,4-d]pyrimidine derivative with a thiophen-2-yl group and methyl ester (Mass: 560.2 [M+1]; MP: 227–230°C) . Both compounds incorporate thiophene and ester groups, but the patent compound replaces the benzofuran-pyrrole core with a chromen-4-one-pyrazolo system.
  • CAS 623940-46-5: Features a pyrazole-thiazolidinone core with a chlorophenyl group. While lacking the benzofuran moiety, its thiazole ring and aromatic substituents suggest comparable stability in polar solvents .

NMR Profiling and Chemical Environment

Comparisons of NMR data (e.g., compound 1, 7, and Rapa in ) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift variability, while other regions remain consistent . This implies:

  • Core Stability : The benzofuran-thiazole framework maintains a stable chemical environment.
  • Substituent Sensitivity : Substituents at regions A/B (e.g., hydroxyl, thiophene) significantly alter electronic environments, impacting reactivity or binding interactions.

Table 1: Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound ~495.5 (estimated) Not reported Benzofuran, thiophene, methyl ester
Example 62 (Patent) 560.2 227–230 Chromen-4-one, pyrazolo-pyrimidine
CAS 623940-46-5 Not reported Not reported Chlorophenyl, pyrazole-thiazolidinone

Lumping Strategy and Reactivity Predictions

’s "lumping strategy" groups structurally similar compounds to simplify reaction modeling . For the target compound:

  • Potential Grouping: Could be lumped with thiazole- or benzofuran-containing analogues (e.g., CAS 477886-90-1, a thiazole-carbaldehyde oxime derivative ).
  • Limitations : NMR data () show substituent-dependent shifts, suggesting lumping may overlook nuanced reactivity differences in regions A/B.

Research Implications and Gaps

  • Structural Insights : NMR shifts in regions A/B () warrant further exploration via X-ray crystallography or DFT calculations.
  • Modeling Challenges : Lumping strategies may require refinement to account for substituent-specific effects observed in NMR profiles.

Biological Activity

Methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, cytotoxicity profiles, and therapeutic implications.

Chemical Structure

The compound features a unique structure characterized by:

  • Benzofuran moiety : Imparts potential interactions with biological targets.
  • Thiazole ring : Known for its diverse biological activities.
  • Pyrrole unit : Contributes to the compound's stability and reactivity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The benzofuran moiety may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related benzofuran derivatives. For instance, derivatives containing the benzofuran structure have shown selective toxicity against various cancer cell lines. A study indicated that certain benzofuran derivatives exhibited IC50 values as low as 0.1 mM against leukemic cells (K562) while maintaining low toxicity toward normal cells .

Table 1: Cytotoxicity Profile of Benzofuran Derivatives

CompoundCell LineIC50 (mM)Notes
Compound AK5620.1Selective against leukemic cells
Compound BHL-605.0Moderate activity
Compound CHaCaT>100Low toxicity in normal cells

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. One study reported significant activity against Mycobacterium tuberculosis with some compounds achieving MIC values as low as 0.60 μM . The presence of hydroxyl groups at specific positions on the benzofuran ring was found to be crucial for antimicrobial efficacy.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity
Compound DM. tuberculosis<0.60Highly potent
Compound ES. aureus3.12Moderate activity
Compound FE. coli6.25Comparable to control

Case Studies

Several case studies have examined the biological effects of compounds similar to this compound:

  • Study on Anticancer Activity : A derivative was tested against lung adenocarcinoma cells (A549) and showed significant inhibition of cell proliferation through the inactivation of key signaling pathways .
  • Neurochemical Binding Profiles : Research on benzofuran analogues indicated potential neuroprotective effects through modulation of mitochondrial function, suggesting a broader therapeutic application beyond oncology .

Q & A

Basic: What are the optimal methodologies for synthesizing and characterizing this compound?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling reactions. For example, the benzofuran-thiophene-pyrrolone core can be constructed via Pd-catalyzed cross-coupling or cyclocondensation under reflux with anhydrous solvents (e.g., THF or DMF). Characterization requires:

  • HPLC-PDA for purity assessment (≥95% purity threshold) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve structural ambiguities, particularly for stereoisomers .
    Challenges: Separation of regioisomers may require advanced chromatographic techniques (e.g., chiral columns or preparative HPLC) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions often arise from dynamic tautomerism or solvent-dependent conformational changes. Strategies include:

  • Variable-temperature NMR to observe tautomeric equilibria (e.g., keto-enol shifts in the pyrrolone moiety) .
  • X-ray crystallography to definitively assign stereochemistry and hydrogen-bonding networks .
  • DFT-based computational modeling to predict NMR chemical shifts and compare with experimental data .

Basic: What experimental designs ensure stability assessment under varying storage conditions?

Methodological Answer:
Use a Design of Experiments (DoE) approach:

  • Factors: Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure.
  • Responses: Purity (HPLC), degradation products (LC-MS), and crystallinity (PXRD).
    Protocol: Accelerated stability studies (ICH Q1A guidelines) with sampling intervals (0, 1, 3, 6 months). For hygroscopic samples, use desiccants or inert-atmosphere storage .

Advanced: What computational methods elucidate reaction mechanisms during synthesis?

Methodological Answer:

  • Reaction path sampling using quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify transition states and intermediates .
  • Kinetic Monte Carlo simulations to model competing pathways (e.g., thiophene vs. benzofuran coupling selectivity) .
  • Machine learning to correlate reaction conditions (solvent, catalyst) with yields, trained on high-throughput experimental datasets .

Basic: Which analytical techniques quantify this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS with MRM (multiple reaction monitoring) for trace quantification (LOQ ≤ 1 ng/mL).
  • UV-Vis spectroscopy (λmax ~270–300 nm) for rapid screening, calibrated against certified reference materials .
  • Solid-state NMR for polymorph characterization in formulations .

Advanced: How can quantum mechanics/molecular mechanics (QM/MM) models predict bioactivity?

Methodological Answer:

  • Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2) to map binding interactions of the thiazole-carboxylate group.
  • MD simulations (AMBER/CHARMM) to assess conformational stability of ligand-receptor complexes under physiological conditions .

Basic: What purification strategies address challenges in isolating this compound?

Methodological Answer:

  • Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for bulk impurities.
  • Recrystallization using solvent pairs (e.g., ethanol/water) to enhance crystalline purity.
  • Countercurrent chromatography for resolving structurally similar byproducts .

Advanced: How to investigate structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Analog synthesis: Modify the thiophene or benzofuran substituents and test in vitro (e.g., IC₅₀ assays for kinase inhibition).
  • SAR by NMR: Fragment-based screening to identify critical binding motifs .
  • Proteomics (e.g., SILAC) to map downstream signaling pathways affected by the compound .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiophene derivatives).
  • Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How to assess environmental persistence and ecotoxicity?

Methodological Answer:

  • OECD 307 guideline: Aerobic/anaerobic biodegradation studies in soil/water systems.
  • QSAR models (EPI Suite) to predict bioaccumulation and toxicity endpoints.
  • Metabolite profiling (HRMS) to identify transformation products in simulated ecosystems .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.